Enantioselective Synthesis: (S)-(+)-Enantiomer Enables Cilastatin Production with ≥99.0% Chiral Purity
The (S)-(+)-enantiomer (CAS 75885-58-4) serves as the exclusive chiral building block for cilastatin synthesis, a renal dehydropeptidase-I inhibitor that prevents imipenem degradation. The compound is commercially available with assay purity ≥99.0% and chiral content exceeding 99.0% [1]. In contrast, the racemic mixture (CAS 1759-55-3) cannot be directly utilized for this pharmaceutical application without an additional stereospecific resolution step, which introduces processing costs and yield losses . The (R)-enantiomer is enzymatically removed during production via enantioselective hydrolysis using R-amidase-producing bacteria such as Delftia tsuruhatensis CCTCC M 205114 [2].
| Evidence Dimension | Chiral purity and pharmaceutical utility |
|---|---|
| Target Compound Data | Chiral purity ≥99.0%; directly applicable as cilastatin intermediate |
| Comparator Or Baseline | Racemic mixture (CAS 1759-55-3): 50:50 mixture of (S)- and (R)-enantiomers; requires resolution |
| Quantified Difference | ≥99.0% chiral purity vs. 0% enantiomeric excess in racemate; direct utility vs. processing required |
| Conditions | Commercial pharmaceutical intermediate specifications |
Why This Matters
Procurement of the enantiomerically pure (S)-(+)-form eliminates the need for costly stereospecific resolution steps in pharmaceutical manufacturing.
- [1] Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide in Cilastatin Synthesis. 2025. View Source
- [2] Wang YS, Zheng RC, Xu JM, et al. Enantioselective hydrolysis of (R)-2,2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium, Delftia tsuruhatensis CCTCC M 205114, on an alginate capsule carrier. Journal of Industrial Microbiology & Biotechnology. 2010;37(5):503-510. View Source
